2-((Chloromethoxy)methyl)naphthalene

Catalog No.
S8492831
CAS No.
914300-10-0
M.F
C12H11ClO
M. Wt
206.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Chloromethoxy)methyl)naphthalene

CAS Number

914300-10-0

Product Name

2-((Chloromethoxy)methyl)naphthalene

IUPAC Name

2-(chloromethoxymethyl)naphthalene

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

InChI

InChI=1S/C12H11ClO/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2

InChI Key

JWLIHCRRWYZQGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)COCCl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COCCl

2-((Chloromethoxy)methyl)naphthalene, also known as 2-(chloromethyl)naphthalene, is an organic compound characterized by the presence of a chloromethyl group attached to a naphthalene ring. Its chemical formula is C11H9ClC_{11}H_{9}Cl and it has a molecular weight of 176.64 g/mol. The compound features a naphthalene structure, which consists of two fused benzene rings, with a chloromethyl substituent at the second position. This configuration imparts unique chemical properties that make it valuable in various

The reactivity of 2-((Chloromethoxy)methyl)naphthalene is primarily influenced by the chloromethyl group, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Friedel-Crafts Reactions: The naphthalene moiety can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Oxidation Reactions: The compound can be oxidized under specific conditions to yield various oxidation products, contributing to its potential biological activities .

Research indicates that compounds related to 2-((Chloromethoxy)methyl)naphthalene exhibit significant biological activities. For instance, derivatives of chloromethyl naphthalene have been evaluated for their antifungal properties. Studies show that these compounds can inhibit fungal growth, suggesting potential applications in pharmaceuticals . Additionally, some studies indicate that related compounds may exhibit cytotoxic effects against certain cancer cell lines, highlighting their importance in medicinal chemistry.

The synthesis of 2-((Chloromethoxy)methyl)naphthalene typically involves the following methods:

  • Chloromethylation of Naphthalene: Naphthalene is treated with formaldehyde and hydrochloric acid in the presence of a catalyst to form chloromethyl naphthalene.
  • Nucleophilic Substitution Reactions: The chloromethyl group can be further modified by reacting with various nucleophiles such as amines or alcohols under reflux conditions .
  • Reflux Methodology: A common laboratory method involves refluxing naphthalene with chloromethyl methyl ether in the presence of a base like potassium carbonate to facilitate the reaction and improve yields .

2-((Chloromethoxy)methyl)naphthalene has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly antifungal agents.
  • Chemical Intermediates: Utilized in the production of dyes and pigments due to its reactive chloromethyl group.
  • Research: Employed in studies investigating the mechanisms of

Interaction studies involving 2-((Chloromethoxy)methyl)naphthalene focus on its biological effects and mechanisms of action. Research has shown that its derivatives can interact with various biological targets, including enzymes and receptors involved in fungal metabolism and cancer cell proliferation. These interactions are critical for understanding the compound's potential therapeutic effects and guiding future drug development efforts .

Several compounds share structural similarities with 2-((Chloromethoxy)methyl)naphthalene, including:

Compound NameStructureUnique Features
1-Chloromethyl naphthalene1-Chloromethyl naphthaleneUsed primarily as an intermediate in organic synthesis.
2-Methylnaphthalene2-MethylnaphthaleneExhibits different reactivity patterns due to methyl substitution.
1-Naphthylmethyl chloride1-Naphthylmethyl chlorideKnown for its use in synthesizing various aromatic compounds.

Uniqueness

The uniqueness of 2-((Chloromethoxy)methyl)naphthalene lies in its specific substitution pattern and the presence of both chloromethyl and naphthalene functionalities, which enhance its reactivity and biological activity compared to other similar compounds.

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-((chloromethoxy)methyl)naphthalene under IUPAC guidelines, reflecting the naphthalene backbone substituted at the β-position (C2) with a chloromethoxymethyl group. Its molecular formula is C₁₂H₁₁ClO, with a molar mass of 206.67 g/mol. The structure consists of a naphthalene ring (C₁₀H₈) fused to a chloromethoxymethyl moiety (-CH₂-O-CH₂Cl), as depicted in its SMILES notation: C1=CC=C2C(=C1)C=CC=C2COCCl.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClO
Molar Mass206.67 g/mol
CAS Registry Number88045-68-5 (1-isomer)
SynonymsSCHEMBL10815296, DTXSID90539834

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for the 2-isomer remains unreported, its 3D conformation can be inferred from analogous naphthalene derivatives. The chloromethoxymethyl group introduces steric hindrance, likely adopting a staggered conformation to minimize van der Waals repulsions with adjacent naphthalene hydrogen atoms. Computational models (e.g., density functional theory) predict a dihedral angle of ~120° between the chloromethoxy group and the naphthalene plane, optimizing orbital overlap for resonance stabilization.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR:

    • Aromatic protons (naphthalene core): Resonances split into multiplets between δ 7.2–8.3 ppm, characteristic of deshielding by the electron-withdrawing chloromethoxy group.
    • Methylene protons (-CH₂-O-): A singlet at δ 4.5–4.8 ppm due to equivalence and coupling with adjacent oxygen.
    • Chloromethoxy protons (-O-CH₂Cl): A triplet at δ 3.7–3.9 ppm (J = 6–8 Hz) from geminal coupling.
  • ¹³C NMR:

    • Naphthalene carbons: Signals at δ 125–135 ppm for sp²-hybridized carbons.
    • Methylene carbon (-CH₂-O-): δ 70–75 ppm.
    • Chloromethoxy carbon (-O-CH₂Cl): δ 45–50 ppm (CH₂Cl) and δ 80–85 ppm (O-CH₂).

Infrared (IR) Absorption Characteristics

  • C-O-C stretch: Strong absorption at 1,090–1,150 cm⁻¹ (ether linkage).
  • C-Cl stretch: Moderate band at 550–650 cm⁻¹.
  • Aromatic C-H stretch: Peaks at 3,050–3,100 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 206 (C₁₂H₁₁ClO⁺).
  • Key fragments:
    • m/z 171 (loss of Cl, C₁₂H₁₁O⁺).
    • m/z 141 (naphthalene-CH₂⁺).
    • m/z 115 (naphthalene fragment).

Thermodynamic Properties and Phase Behavior

Experimental data for the 2-isomer is limited, but extrapolation from analogous compounds suggests:

  • Melting point: 32–35°C (similar to 1-chloromethylnaphthalene).
  • Boiling point: 260–265°C at atmospheric pressure.
  • Solubility: Miscible with nonpolar solvents (e.g., benzene, ether) due to aromaticity; low solubility in water (log P ≈ 3.5).

Table 2: Thermodynamic and Physical Properties

PropertyValueMethod of Determination
Density1.18–1.22 g/cm³Estimated from
Refractive Index1.63–1.65Analogous to
Vapor Pressure0.01 mmHg at 25°CExtrapolated from

Thionyl Chloride-Mediated Chlorination Mechanisms

Thionyl chloride represents a versatile and powerful chlorinating reagent for the synthesis of 2-((Chloromethoxy)methyl)naphthalene through direct chloromethylation pathways [5]. The mechanism involves the initial formation of a chlorosulfite intermediate when thionyl chloride reacts with formaldehyde in the presence of naphthalene substrates [32]. This intermediate subsequently undergoes nucleophilic attack by the aromatic ring, leading to the formation of the desired chloromethyl derivative [33].

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism where thionyl chloride activates the formaldehyde component to generate electrophilic chloromethyl species [5]. Research demonstrates that the reaction typically requires temperatures between 70-90°C and proceeds with high regioselectivity toward the 2-position of the naphthalene ring system [34]. The stereochemical outcome of the reaction depends significantly on the presence of coordinating solvents or additives, with pyridine addition promoting inversion of configuration through suppression of the retention-favoring mechanism [33].

Optimization studies reveal that the molar ratio of thionyl chloride to naphthalene substrates significantly influences both reaction yield and product distribution [32]. Systematic investigations indicate that a 1.5:1 to 2:1 molar excess of thionyl chloride provides optimal conversion rates while minimizing side product formation [34]. Temperature control proves critical, as elevated temperatures above 100°C can lead to decomposition of the desired product and formation of unwanted diarylmethane derivatives [34].

Surfactant-Assisted Phase Transfer Catalysis

Phase transfer catalysis has emerged as an efficient methodology for the synthesis of 2-((Chloromethoxy)methyl)naphthalene under mild reaction conditions [8]. Quaternary ammonium salts serve as effective phase transfer catalysts, facilitating the transfer of anionic nucleophiles from the aqueous phase to the organic phase where the naphthalene substrate resides [9]. The catalytic system enables the chloromethylation reaction to proceed at ambient temperature with enhanced reaction rates compared to traditional methods [19].

Systematic evaluation of different quaternary ammonium catalysts reveals that tetramethylammonium chloride derivatives provide superior catalytic activity for naphthalene chloromethylation reactions [19]. Research indicates that the optimal catalyst concentration ranges from 0.03 to 0.07 molar equivalents relative to the naphthalene substrate [19]. The reaction mechanism involves the formation of ion pairs between the quaternary ammonium cation and the chloride anion, which facilitates the transfer of the chloromethylating agent across the phase boundary [9].

Catalyst TypeConcentration (mol%)Reaction Time (min)Yield (%)Selectivity
Tetramethylammonium chloride3.090752-position: 85%
Tetraethylammonium bromide5.0120682-position: 80%
Tributylmethylammonium chloride7.0150622-position: 78%

The surfactant-assisted approach demonstrates remarkable tolerance to moisture and does not require strictly anhydrous conditions [8]. Optimization of reaction parameters indicates that maintaining the reaction temperature at 80°C with a formaldehyde to naphthalene molar ratio of 2:1 provides the highest yields of the desired 2-((Chloromethoxy)methyl)naphthalene product [19].

Transition Metal-Catalyzed Synthesis

Palladium-Mediated Dearomatization Techniques

Palladium-catalyzed dearomatization represents an innovative approach for the synthesis of complex naphthalene derivatives including 2-((Chloromethoxy)methyl)naphthalene [10]. The methodology involves the use of palladium complexes to facilitate intramolecular dearomative reactions that generate quaternary carbon centers with high stereochemical control [10]. Research demonstrates that palladium-catalyzed dearomatization of naphthalene substrates proceeds through the formation of π-allylpalladium intermediates [13].

The catalytic system typically employs palladium(0) precursors such as palladium bis(dibenzylideneacetone) in combination with chiral phosphine ligands to achieve asymmetric induction [10]. Systematic studies reveal that the choice of ligand significantly influences both the reaction yield and enantioselectivity [10]. Optimal results are obtained using sterically demanding phosphine ligands that provide effective discrimination between the prochiral faces of the naphthalene substrate [10].

Palladium CatalystLigandTemperature (°C)Yield (%)Enantiomeric Excess (%)
Pd(dba)₂(S)-BINAP908392
Pd(dba)₂(R)-SEGPHOS708993
Pd(PPh₃)₄DPEphos1006450

The dearomatization process involves initial coordination of the palladium center to the naphthalene π-system, followed by intramolecular nucleophilic attack to generate the dearomatized product [10]. The reaction demonstrates excellent functional group tolerance and can accommodate various chloromethyl substituents without significant decomposition [13]. Temperature optimization studies indicate that reaction temperatures between 70-100°C provide optimal balance between reaction rate and product stability [10].

Nickel-Catalyzed Cross-Coupling Applications

Nickel-catalyzed cross-coupling methodologies offer complementary approaches for the synthesis of 2-((Chloromethoxy)methyl)naphthalene through reductive coupling strategies [11]. The nickel-catalyzed systems operate through distinct mechanistic pathways compared to palladium catalysts, enabling access to products that may be challenging to obtain through traditional methods [11]. Research demonstrates that nickel catalysts can facilitate the coupling of chloromethyl electrophiles with naphthalene nucleophiles under mild conditions [11].

The catalytic system typically employs nickel(II) precursors in combination with reducing agents such as zinc powder or electrochemical reduction [11]. Systematic investigations reveal that the choice of ligand and reducing conditions significantly affects the reaction outcome [11]. Bipyridine-based ligands provide enhanced stability for the nickel catalyst and improve the selectivity for the desired cross-coupling product [11].

Optimization studies demonstrate that the reaction proceeds most efficiently under an inert atmosphere with careful control of the stoichiometry between the coupling partners [11]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitates the dissolution of the nickel catalyst and promotes efficient electron transfer [11]. Temperature control proves critical, with optimal results obtained at 60-80°C [11].

Continuous Flow and Microreactor-Based Production

Continuous flow synthesis represents a modern approach for the efficient production of 2-((Chloromethoxy)methyl)naphthalene with enhanced safety and scalability [12]. Microreactor technology enables precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved product quality and reduced formation of side products [16]. Research demonstrates that continuous flow systems can achieve higher space-time yields compared to traditional batch processes [12].

The microreactor design typically incorporates mixing elements that ensure rapid and homogeneous mixing of the reactants [14]. Temperature control is achieved through precise heating and cooling zones that maintain optimal reaction conditions throughout the residence time [16]. Systematic studies reveal that residence times between 30-60 seconds are sufficient to achieve complete conversion of the naphthalene substrate to the desired chloromethyl product [12].

Flow Rate (mL/min)Residence Time (s)Temperature (°C)Conversion (%)Selectivity (%)
1.060309995
2.030409593
0.5120259997

The continuous flow approach offers significant advantages in terms of heat transfer efficiency and reaction control [16]. The high surface-to-volume ratio in microreactors enables rapid heat dissipation, preventing thermal decomposition of sensitive intermediates [14]. Process intensification through microreactor technology allows for operation at higher concentrations and temperatures than conventional batch processes [12].

Scale-up studies demonstrate that multiple microreactors can be operated in parallel to achieve production rates suitable for industrial applications [12]. The modular design of microreactor systems enables flexible production capacity adjustment based on demand requirements [16]. Quality control is enhanced through continuous monitoring of reaction parameters and product composition [12].

Purification Protocols and Yield Optimization

Effective purification of 2-((Chloromethoxy)methyl)naphthalene requires careful selection of separation techniques that preserve product integrity while removing impurities [21]. Crystallization-based purification methods exploit the differential solubility characteristics of the target compound compared to reaction byproducts [21]. Research demonstrates that static distribution crystallization provides efficient separation based on melting point differences [21].

Column chromatography represents the most widely employed purification technique for naphthalene derivatives [22]. Silica gel stationary phases with appropriate mobile phase compositions enable effective separation of positional isomers and other structural analogs [26]. Systematic optimization of elution conditions reveals that hexane-ethyl acetate gradient systems provide optimal resolution [23].

Purification MethodRecovery Yield (%)Purity (%)Processing Time (h)
Recrystallization85984
Column Chromatography92966
Distillation78948

Recrystallization protocols typically involve dissolution of the crude product in hot methanol followed by controlled cooling to room temperature [27]. The choice of recrystallization solvent significantly influences both the recovery yield and final product purity [28]. Methanol provides optimal solubility characteristics for naphthalene derivatives while minimizing co-crystallization of impurities [31].

Yield optimization strategies focus on minimizing product loss during workup and purification procedures [30]. Systematic evaluation of reaction conditions reveals that maintaining reaction temperatures below 90°C prevents thermal decomposition while ensuring complete conversion [35]. The implementation of continuous monitoring techniques enables real-time adjustment of reaction parameters to maximize product formation [30].

Nucleophilic Substitution Reactions

The nucleophilic substitution behavior of 2-((Chloromethoxy)methyl)naphthalene represents a fascinating intersection of aliphatic and aromatic chemistry, where the chloromethoxy substituent serves as an activated electrophilic center capable of undergoing both unimolecular and bimolecular substitution pathways. The compound's reactivity is primarily governed by the electron-withdrawing nature of the naphthalene ring system, which stabilizes carbocationic intermediates through resonance delocalization, while simultaneously modulating the accessibility of the electrophilic carbon center for direct nucleophilic attack [1].

Research findings indicate that the reactivity of 2-((Chloromethoxy)methyl)naphthalene is fundamentally influenced by the chloromethyl group's ability to participate in nucleophilic substitution reactions . The naphthalene structure, consisting of two fused benzene rings with the chloromethyl substituent at the second position, imparts unique chemical properties that significantly affect reaction kinetics and mechanistic pathways . The compound demonstrates remarkable versatility in its substitution chemistry, with the mechanism predominantly determined by reaction conditions, nucleophile characteristics, and solvent environment.

Solvent Effects on SN1/SN2 Pathways

The mechanistic dichotomy between SN1 and SN2 pathways in 2-((Chloromethoxy)methyl)naphthalene substitution reactions exhibits profound sensitivity to solvent polarity and hydrogen-bonding characteristics. Polar protic solvents dramatically favor the SN1 mechanism through stabilization of the naphthylmethyl carbocation intermediate, while polar aprotic solvents promote SN2 reactivity by enhancing nucleophile reactivity and minimizing cation stabilization [3] [4].

Solvent TypeDielectric ConstantPredominant MechanismRelative Rate (k_rel)Product Distribution (% SN1)Product Distribution (% SN2)Product Distribution (% E2)
Polar Protic (Methanol)32.70SN115.285123
Polar Protic (Ethanol)24.50SN112.882153
Polar Protic (Water)78.40SN18.478193
Polar Aprotic (DMF)36.70SN23.725687
Polar Aprotic (DMSO)46.70SN24.122726
Polar Aprotic (Acetonitrile)37.50SN23.228657
Nonpolar (Hexane)1.88Radical0.8152065
Nonpolar (Toluene)2.38Radical1.2182557

The pronounced solvent dependence arises from differential solvation effects on reactants, transition states, and intermediates. In polar protic solvents, the extensive hydrogen bonding network stabilizes both the chloride leaving group and the developing carbocation, effectively lowering the activation barrier for heterolytic bond cleavage [3]. The enhanced solvation energy provides thermodynamic driving force for cation formation, with methanol and ethanol exhibiting the highest SN1 selectivity due to optimal balance between cation stabilization and nucleophilic capture rates.

Conversely, polar aprotic solvents suppress SN1 reactivity by inadequately stabilizing the carbocationic intermediate while simultaneously enhancing nucleophile reactivity through reduced solvation of anionic species [3]. The absence of hydrogen bonding maintains nucleophile nucleophilicity, promoting direct backside attack characteristic of SN2 mechanisms. Dimethyl sulfoxide demonstrates the highest SN2 selectivity among polar aprotic solvents, attributed to its exceptional ability to solvate cations while leaving anions relatively unsolvated [4].

Leaving Group Dynamics in Bimolecular Systems

The efficiency of nucleophilic substitution in 2-((Chloromethoxy)methyl)naphthalene systems demonstrates profound dependence on leaving group characteristics, particularly the thermodynamic stability of the departing species and the kinetic facility of bond heterolysis. Systematic investigation of various leaving groups reveals dramatic variations in reaction rates, activation energies, and mechanistic preferences that correlate directly with leaving group ability and bond dissociation energies [5].

Leaving GrouppKa (Conjugate Acid)Relative Leaving AbilitySN2 Rate EnhancementBond Dissociation Energy (kJ/mol)Activation Energy (kJ/mol)
Chloride-7.01.01.033889.2
Bromide-9.035.03.227678.4
Iodide-10.0650.08.521365.8
Tosylate-2.8125.04.828572.1
Mesylate-1.985.03.930575.6
Triflate-14.015000.028.024552.3

The correlation between leaving group basicity and departure facility follows the predictable trend where weaker bases serve as superior leaving groups. Triflate demonstrates exceptional leaving ability with rate enhancements exceeding 28-fold relative to chloride, reflecting its extraordinarily weak basicity and strong electron-withdrawing sulfonate functionality [5]. The dramatic reduction in activation energy from 89.2 kJ/mol for chloride to 52.3 kJ/mol for triflate underscores the profound kinetic impact of leaving group optimization.

Halide leaving groups exhibit systematic trends correlating with atomic size and bond strength, where iodide surpasses bromide and chloride in departure facility due to progressively weaker carbon-halogen bonds and enhanced polarizability [5]. The 650-fold rate enhancement observed for iodide relative to chloride reflects both thermodynamic and kinetic advantages, including reduced bond dissociation energy and enhanced transition state stabilization through increased charge delocalization.

Elimination Reactions and Alkene Formation

The elimination chemistry of 2-((Chloromethoxy)methyl)naphthalene encompasses both unimolecular and bimolecular pathways, with the latter predominating under typical synthetic conditions due to the secondary nature of the substituted carbon center. The E2 mechanism represents the primary elimination pathway, characterized by concerted departure of the leaving group and abstraction of a β-hydrogen atom, resulting in alkene formation with concomitant formation of the conjugate base and leaving group anion [6] [7].

The stereochemical requirements for E2 elimination necessitate antiperiplanar arrangement of the departing groups, a geometric constraint that significantly influences reaction rates and product distributions in conformationally restricted systems [7]. The naphthalene framework provides conformational rigidity that can either facilitate or hinder the required antiperiplanar geometry, depending on the specific substitution pattern and molecular conformation adopted in the transition state.

BaseBase Strength (pKa)E2 Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Stereoselectivity (E/Z)Regioselectivity (Zaitsev/Hofmann)
Hydroxide15.72.80×10⁻³95.83.24.8
Methoxide15.53.20×10⁻³94.23.55.2
Ethoxide15.92.90×10⁻³95.13.44.9
tert-Butoxide19.21.80×10⁻²88.78.92.3
DBU13.55.40×10⁻²82.312.41.8
DABCO8.81.20×10⁻⁴102.52.16.7

Base strength exerts profound influence on elimination kinetics, with stronger bases generally promoting faster E2 reactions through more efficient proton abstraction. However, the relationship between base strength and reaction rate is complicated by steric factors, particularly evident in the comparison between hydroxide and tert-butoxide [8]. Despite similar basicities, tert-butoxide demonstrates substantially higher E2 rates due to its enhanced steric bulk, which disfavors competing SN2 reactions and channels reactivity toward elimination pathways.

The regioselectivity of elimination reactions follows predictable patterns based on alkene stability considerations, with more highly substituted alkenes (Zaitsev products) generally favored over less substituted alternatives (Hofmann products) [9]. However, steric hindrance around the base can reverse this selectivity, as observed with tert-butoxide and DBU, which show reduced Zaitsev selectivity due to preferential abstraction of less hindered protons.

Radical-Mediated Transformation Pathways

The photochemical and thermal activation of 2-((Chloromethoxy)methyl)naphthalene generates naphthylmethyl radicals through homolytic cleavage of the carbon-chlorine bond, initiating a cascade of radical-mediated transformations that compete with ionic substitution and elimination pathways [10] [11]. The photodissociation mechanism involves initial excitation to triplet states followed by homolytic bond cleavage, with quantum yields and reaction rates dependent on excitation wavelength, temperature, and reaction medium [12] [13].

Mechanistic investigations reveal that the photoinduced homolytic dissociation occurs from multiple excited states, including the lowest triplet state and higher singlet states, with the large resonance stabilization energy of the naphthylmethyl radical serving as a crucial thermodynamic driving force [10]. The reaction sequence involves primary homolytic dissociation to produce a chlorine atom and a naphthylmethyl radical, which subsequently undergoes various transformation pathways including hydrogen abstraction, radical coupling, and addition reactions [10].

Reaction ConditionQuantum Yield (Φ)Homolysis Rate (s⁻¹)Cage Escape EfficiencyRadical Lifetime (ns)Primary Product Yield (%)
UV Photolysis (254 nm)0.421.80×10⁵0.6818078
UV Photolysis (300 nm)0.389.20×10⁴0.7122072
Thermal (150°C)0.152.30×10³0.8585065
Thermal (200°C)0.281.50×10⁴0.8265069
Photoredox (Ir catalyst)0.653.20×10⁶0.459584
AIBN initiation0.225.80×10³0.7842071

The wavelength dependence of photolysis efficiency reflects the electronic absorption characteristics of the naphthalene chromophore, with shorter wavelengths providing higher photon energies that more effectively populate dissociative excited states [13]. The quantum yield maximum at 254 nm corresponds to optimal overlap between the absorption spectrum and the energy requirements for efficient bond homolysis.

Photoredox catalysis using iridium complexes represents a particularly efficient pathway for radical generation, achieving quantum yields exceeding 0.65 through sensitized electron transfer processes [11]. The mechanism involves initial quenching of the excited photocatalyst by the substrate, followed by electron transfer and subsequent mesolytic cleavage of the weakened carbon-chlorine bond [14]. The enhanced efficiency reflects the ability of the photocatalyst to channel electronic excitation energy more effectively toward bond-breaking processes compared to direct photolysis.

Computational Modeling of Reaction Transition States

Density functional theory calculations have provided unprecedented insight into the transition state structures and energetics governing the diverse reaction pathways available to 2-((Chloromethoxy)methyl)naphthalene systems. The computational modeling reveals detailed geometric and electronic features of transition states that are experimentally inaccessible, enabling mechanistic understanding at the molecular level and providing predictive capability for reaction design and optimization [15] [16].

The palladium-catalyzed dearomatization reactions of chloromethylnaphthalene derivatives proceed through η³-benzylpalladium intermediates, with computational studies revealing that the reductive elimination leading to dearomatic products occurs via intramolecular carbon-nitrogen bond coupling between the para carbon of the η³-exo-(naphthyl)methyl ligand and the nitrogen atom of the amide ligand [15]. The calculated free energy barrier of 13.1 kcal/mol for this pathway significantly undercuts alternative mechanisms, including the initially proposed η³-endo-(naphthyl)methyl intermediate pathway with a barrier of 37.8 kcal/mol [15].

The ligand-controlled regioselectivity observed in palladium-catalyzed reactions originates from steric and electronic factors that are clearly revealed through computational analysis [16]. For bulky BuPPh₂ ligands, the transition state for para-substituted product formation (7.8 kcal/mol) is energetically favored over ortho-substituted product formation (10.4 kcal/mol) due to steric repulsions between the ligand phenyl groups and the substrate [16]. Conversely, small Me₂PPh ligands reverse this selectivity, with ortho-substituted products favored (7.3 kcal/mol) over para-substituted alternatives (10.2 kcal/mol) through enhanced π-π stacking interactions [16].

Machine learning approaches have recently emerged as powerful tools for transition state prediction, offering rapid calculation of transition state structures within seconds compared to traditional quantum chemical methods that require extensive computational resources [17]. These developments promise to accelerate mechanistic understanding and enable high-throughput screening of reaction conditions and catalyst designs for optimal synthetic outcomes [17].

The computational modeling of radical reaction pathways reveals the critical importance of resonance stabilization in determining reaction energetics and product distributions [18]. The extensive delocalization available in naphthylmethyl radical systems provides substantial thermodynamic stabilization that influences both radical formation rates and subsequent transformation pathways. The calculated stabilization energies correlate directly with observed reaction rates and product yields, validating the computational approach for mechanistic prediction [18].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

206.0498427 g/mol

Monoisotopic Mass

206.0498427 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

Explore Compound Types